molecular formula C13H13N5O2 B2446251 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide CAS No. 2034547-70-9

3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2446251
CAS No.: 2034547-70-9
M. Wt: 271.28
InChI Key: WJYBSWWFRQLTDS-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and a carboxamide group. The presence of these functional groups makes it a molecule of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The methyl group is typically introduced through alkylation reactions.

    Formation of the Carboxamide Linkage: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
  • 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide

Uniqueness

3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The fusion of the pyrazole and pyridine rings also provides a rigid and planar structure, which can enhance its binding affinity to specific targets.

This compound’s unique structural features and versatile reactivity make it a valuable molecule in various fields of scientific research.

Properties

IUPAC Name

3-methoxy-1-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-17-8-11(13(16-17)20-2)12(19)15-9-4-6-18-10(7-9)3-5-14-18/h3-8H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBSWWFRQLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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